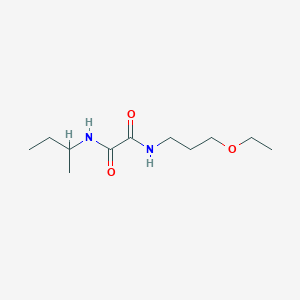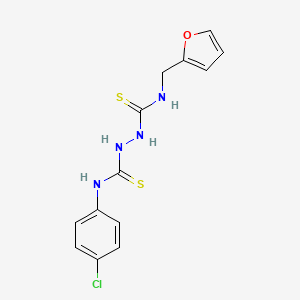![molecular formula C20H20N2OS B4115398 N-[1-(4-methoxyphenyl)ethyl]-N'-1-naphthylthiourea](/img/structure/B4115398.png)
N-[1-(4-methoxyphenyl)ethyl]-N'-1-naphthylthiourea
Overview
Description
N-[1-(4-methoxyphenyl)ethyl]-N'-1-naphthylthiourea, commonly known as MET, is a chemical compound that has been extensively studied in the field of neuroscience. It is a potent inhibitor of monoamine oxidase (MAO) and has been shown to have a variety of effects on the central nervous system. In
Mechanism of Action
MET works by inhibiting the activity of N-[1-(4-methoxyphenyl)ethyl]-N'-1-naphthylthiourea, which is an enzyme that breaks down neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting N-[1-(4-methoxyphenyl)ethyl]-N'-1-naphthylthiourea, MET increases the levels of these neurotransmitters in the brain, which can lead to its therapeutic effects.
Biochemical and Physiological Effects:
MET has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which can lead to its antidepressant and anxiolytic effects. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using MET in lab experiments is its high potency as an N-[1-(4-methoxyphenyl)ethyl]-N'-1-naphthylthiourea inhibitor. This allows for lower doses to be used, which can reduce the risk of side effects. Additionally, its mechanism of action is well understood, which can make it easier to interpret experimental results. However, one limitation is that it can be difficult to work with due to its low solubility in water.
Future Directions
There are several future directions for research on MET. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies could explore its potential use as an antidepressant and anxiolytic. Finally, studies could investigate the potential side effects of MET and ways to mitigate them.
Conclusion:
In conclusion, MET is a chemical compound that has been extensively studied for its potential therapeutic applications. Its mechanism of action as an N-[1-(4-methoxyphenyl)ethyl]-N'-1-naphthylthiourea inhibitor has been well established, and it has been shown to have several biochemical and physiological effects. While it has advantages for lab experiments, it also has limitations. There are several future directions for research on MET, which could lead to its potential use in the treatment of various neurological disorders.
Scientific Research Applications
MET has been extensively studied for its potential therapeutic applications. It has been shown to have antidepressant, anxiolytic, and neuroprotective effects. Additionally, it has been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
1-[1-(4-methoxyphenyl)ethyl]-3-naphthalen-1-ylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-14(15-10-12-17(23-2)13-11-15)21-20(24)22-19-9-5-7-16-6-3-4-8-18(16)19/h3-14H,1-2H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGZXKVEJZDZKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=S)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Methoxyphenyl)ethyl]-3-naphthalen-1-ylthiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-butoxy-3,5-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4115316.png)
![ethyl 2-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4115323.png)
![N-{1-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4115326.png)
![N-butyl-N-ethyl-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-8-amine](/img/structure/B4115334.png)
![N-(4-acetylphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarboxamide](/img/structure/B4115335.png)
![2-[(5-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4115345.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B4115354.png)
![2-{4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide](/img/structure/B4115372.png)

![ethyl 2-({[2-(3,4,5-triethoxybenzoyl)hydrazino]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4115377.png)
![methyl 1-[2-(2,4-dimethylphenyl)-1-hydroxy-2-oxoethyl]cyclohexanecarboxylate](/img/structure/B4115392.png)

![1-(4-ethylphenyl)-7-fluoro-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4115403.png)
![3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(1-phenylethyl)propanamide](/img/structure/B4115409.png)